(1S,4R) Sertraline Hydrochloride
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Overview
Description
“(1S,4R) Sertraline Hydrochloride” is an enantiomer of sertraline . Sertraline is a selective serotonin reuptake inhibitor (SSRI) used for the treatment of depression .
Synthesis Analysis
During the synthesis of the antidepressant drug (1S, 4S)-sertraline hydrochloride, four stereoisomeric components are produced due to the two chiral carbon centers in its chemical structure, including (1S, 4S), (1R, 4R), (1S, 4R), and (1R, 4S)-isomer . The reaction mixture is then cooled down to room temperature, quenched with an aqueous solution of phosphate buffer (pH7, 5 ml), extracted with dichloromethane (5 ml), dried (Na 2 SO 4) and concentrated under reduced pressure to give a brown oil, which is then analysed by chiral GC .Molecular Structure Analysis
Four stereoisomeric components were produced during the synthesis of the antidepressant drug (1S, 4S)-sertraline hydrochloride due to the two chiral carbon centers in its chemical structure, including (1S, 4S), (1R, 4R), (1S, 4R), and (1R, 4S)-isomer .Chemical Reactions Analysis
A biphasic solvent system composed of n -hexane/0.20 mol/L phosphate buffer solution with pH 7.6 containing 0.10 mol/L of hydroxypropyl-β-cyclodextrin (1:1, v/v) was selected for separation of cis -sertraline and trans -sertraline using reverse phase elution mode and (1S, 4S)-sertraline was separated with (1R, 4R)-sertraline using recycling elution mode .Physical And Chemical Properties Analysis
The molecular weight of “(1S,4R) Sertraline Hydrochloride” is 342.7 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 1 . The exact mass is 341.050483 g/mol and the monoisotopic mass is 341.050483 g/mol . The topological polar surface area is 12 Ų .Mechanism of Action
Target of Action
The primary target of (1S,4R) Sertraline Hydrochloride, commonly known as Sertraline, is the serotonin reuptake transporter . This compound is a selective serotonin reuptake inhibitor (SSRI), similar to drugs such as Citalopram and Fluoxetine . The role of this target is to regulate the amount of serotonin, a neurotransmitter, in the synaptic cleft. By inhibiting the reuptake of serotonin, Sertraline increases the amount of serotonin available, which can help to alleviate symptoms of depression and anxiety .
Mode of Action
Sertraline interacts with its target, the serotonin reuptake transporter, by binding to it and inhibiting its function . This increased availability of serotonin enhances neurotransmission and leads to improved mood and reduced anxiety .
Biochemical Pathways
Sertraline affects the serotoninergic pathway in the brain . By inhibiting the reuptake of serotonin, it increases the concentration of serotonin in the synaptic cleft . This can lead to downstream effects such as improved mood and reduced anxiety .
Pharmacokinetics
Sertraline has a linear pharmacokinetic profile and a half-life of about 26 hours . It is slowly absorbed, with peak concentrations occurring at 4-10 hours following ingestion . Sertraline is also a secondary amine with two chiral centers .
Result of Action
The molecular and cellular effects of Sertraline’s action primarily involve an increase in serotonin neurotransmission . This can lead to a variety of effects, including improved mood, reduced anxiety, and alleviation of other symptoms associated with conditions such as major depressive disorder, social anxiety disorder, and obsessive-compulsive disorder .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sertraline. For example, it has been found to show satisfactory results as a corrosion inhibitor on mild steel in 1 M HCl at the temperature range of 303 K -333 K . This suggests that the physical environment can have a significant impact on the properties and effectiveness of Sertraline .
Safety and Hazards
It is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFQGGGGFNSJKA-KELGLJHESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676141 |
Source
|
Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
79896-31-4 |
Source
|
Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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